molecular formula C7H10N4O2 B2956790 (Me)Tz-butanoic acid CAS No. 1923268-81-8

(Me)Tz-butanoic acid

Cat. No.: B2956790
CAS No.: 1923268-81-8
M. Wt: 182.183
InChI Key: YYIWECNWBYHJIA-UHFFFAOYSA-N
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Description

It is primarily used as a tetrazine linker for conjugation via the Diels-Alder reaction, specifically the copper-free click reaction with dienophiles . This compound is notable for its role in bio-orthogonal chemistry, which allows for selective reactions in biological environments without interfering with native biochemical processes.

Mechanism of Action

The mechanism of action of (Me)Tz-butanoic acid involves its Tetrazine group undergoing an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Safety and Hazards

The safety data sheet for (Me)Tz-butanoic acid indicates that in case of fire, substances such as Carbon dioxide (CO2), Carbon monoxide (CO), and Nitrogen oxides (NOx) may be liberated .

Future Directions

The future directions of (Me)Tz-butanoic acid could involve further exploration of its use in click chemistry reactions . Its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups makes it a valuable tool in various organic transformations .

Relevant Papers

The relevant papers retrieved provide further information on the properties and uses of this compound . These papers discuss its role in click chemistry reactions, its molecular structure, and its potential applications in various fields .

Preparation Methods

(Me)Tz-butanoic acid can be synthesized through various synthetic routes. One common method involves the reaction of 6-methyl-1,2,4,5-tetrazine with butanoic acid under specific conditions to form the desired product . The reaction typically requires a solvent and may involve heating under reflux to ensure complete reaction. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may also include purification steps such as recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

(Me)Tz-butanoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include dienophiles like TCO, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-5-8-10-6(11-9-5)3-2-4-7(12)13/h2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIWECNWBYHJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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